molecular formula C8H6ClNO3 B13969807 4-Acetyl-6-chloronicotinic acid

4-Acetyl-6-chloronicotinic acid

Cat. No.: B13969807
M. Wt: 199.59 g/mol
InChI Key: GIIKBGQRPFHVIH-UHFFFAOYSA-N
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Description

4-Acetyl-6-chloro-3-pyridinecarboxylic acid is an organic compound belonging to the class of pyridinecarboxylic acids. These compounds are characterized by a pyridine ring substituted with a carboxylic acid group. The specific structure of 4-Acetyl-6-chloro-3-pyridinecarboxylic acid includes an acetyl group at the 4-position and a chlorine atom at the 6-position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetyl-6-chloro-3-pyridinecarboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a pyridine derivative, such as 3-pyridinecarboxylic acid.

    Chlorination: The 6-position of the pyridine ring is chlorinated using reagents like thionyl chloride or phosphorus pentachloride.

    Acetylation: The 4-position is then acetylated using acetic anhydride or acetyl chloride in the presence of a catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production methods for 4-Acetyl-6-chloro-3-pyridinecarboxylic acid may involve large-scale chlorination and acetylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4-Acetyl-6-chloro-3-pyridinecarboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The acetyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

    Substitution: Formation of 6-substituted derivatives.

    Oxidation: Formation of 4-acetyl-6-chloro-3-pyridinecarboxylic acid derivatives with additional carboxylic groups.

    Reduction: Formation of 4-hydroxy-6-chloro-3-pyridinecarboxylic acid.

Scientific Research Applications

4-Acetyl-6-chloro-3-pyridinecarboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Acetyl-6-chloro-3-pyridinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyl and chloro groups play a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid (2-pyridinecarboxylic acid): Differentiated by the position of the carboxylic acid group.

    Nicotinic Acid (3-pyridinecarboxylic acid):

    Isonicotinic Acid (4-pyridinecarboxylic acid): Similar structure but lacks the acetyl and chloro substituents.

Uniqueness

4-Acetyl-6-chloro-3-pyridinecarboxylic acid is unique due to the presence of both acetyl and chloro groups, which confer distinct chemical properties and reactivity. These functional groups enhance its potential for diverse chemical transformations and applications in various fields.

Properties

Molecular Formula

C8H6ClNO3

Molecular Weight

199.59 g/mol

IUPAC Name

4-acetyl-6-chloropyridine-3-carboxylic acid

InChI

InChI=1S/C8H6ClNO3/c1-4(11)5-2-7(9)10-3-6(5)8(12)13/h2-3H,1H3,(H,12,13)

InChI Key

GIIKBGQRPFHVIH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=NC=C1C(=O)O)Cl

Origin of Product

United States

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